molecular formula C16H13ClN2O B12019022 (1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol

(1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12019022
M. Wt: 284.74 g/mol
InChI Key: VIQYOFJSKRTPCZ-UHFFFAOYSA-N
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Description

(1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a chlorophenyl group and a phenyl group attached to the pyrazole ring, with a methanol group at the 4-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol typically involves the reaction of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds. One common method involves the cyclization of 3-chlorophenylhydrazine with chalcone derivatives under acidic or basic conditions. The reaction is usually carried out in solvents like ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for drug discovery and development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for pharmaceutical development .

Industry

In industry, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of (1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of the chlorophenyl and phenyl groups allows for specific binding interactions, while the pyrazole ring provides stability and rigidity to the molecule .

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol
  • (1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol
  • (1-(3-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-YL)methanol

Uniqueness

(1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is unique due to the specific positioning of the chlorophenyl group, which influences its reactivity and binding properties. The combination of the chlorophenyl and phenyl groups with the pyrazole ring provides a distinct chemical profile, making it valuable for various applications .

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

[1-(3-chlorophenyl)-3-phenylpyrazol-4-yl]methanol

InChI

InChI=1S/C16H13ClN2O/c17-14-7-4-8-15(9-14)19-10-13(11-20)16(18-19)12-5-2-1-3-6-12/h1-10,20H,11H2

InChI Key

VIQYOFJSKRTPCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC(=CC=C3)Cl

Origin of Product

United States

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